molecular formula C14H18N2O3 B1587113 Phe-Pro CAS No. 7669-65-0

Phe-Pro

Cat. No. B1587113
CAS RN: 7669-65-0
M. Wt: 262.3 g/mol
InChI Key: WEQJQNWXCSUVMA-UHFFFAOYSA-N
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Description

Phe-Pro is a dipeptide with the empirical formula C14H18N2O3 and a molecular weight of 262.30 . It is a compound that is commonly found in nature and has been studied for its various properties and potential applications .


Synthesis Analysis

The synthesis of peptides related to Phe-Pro involves the incorporation of a C-terminal methyl ester in place of the boronic acid . The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin . The nature of the N-terminal blocking group, such as Boc (tert-butyloxycarbonyl), significantly affects the peptide’s affinity for thrombin .


Molecular Structure Analysis

The molecular structure of Phe-Pro and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography . The peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures .


Chemical Reactions Analysis

The interaction of Phe-Pro with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor. The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities.


Physical And Chemical Properties Analysis

The physical and chemical properties of Phe-Pro are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity.

Scientific Research Applications

1. Application in Cancer Research

  • Summary of Application : The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells was investigated . Cyclic peptides such as cyclo (Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), called CLA, and cyclo (Pro-homoPro-β 3 homoPhe-Phe-), called P11, exert the cytotoxic and the cytostatic effects in melanoma cells, respectively .
  • Methods of Application : The peptides were incubated with melanoma cells for 48 hours . The viability of the cells was then measured .
  • Results : CLA was the most active peptide as it reduced the viability of melanoma cells to 50% of control at about 10 µM, whereas P11 at about 40 µM after 48 h incubation .

2. Application in Neuroprotection

  • Summary of Application : The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption . The research assessed the neuroprotective effects of AFFP by reducing oxidative stress and controlling lipid metabolism in the brains of mice with memory impairment caused by scopolamine .
  • Methods of Application : The 1H Nuclear magnetic resonance spectroscopy results showed that AFFP had three active hydrogen sites that could contribute to its antioxidant properties . The findings from in vivo tests demonstrated that AFFP greatly enhanced the mice’s behavioral performance in the passive avoidance, novel object recognition, and eight-arm maze experiments .
  • Results : AFFP reduced oxidative stress by enhancing superoxide dismutase activity and malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . In addition, AFFP increased the unsaturated lipid content to balance the unsaturated lipid level against the neurotoxicity of the mice hippocampus .

3. Application in Microbiology

  • Summary of Application : Cyclo (Phe-Pro) (cFP), produced by the Vibrio species, plays the dual roles of being a signaling molecule and a virulence factor .
  • Methods of Application : The acting modes of this compound have recently been characterized at the molecular level .
  • Results : The method by which this compound passes across biological membranes remains obscure .

4. Application in Peptide Synthesis

  • Summary of Application : Short peptides have great potential as safe and effective anticancer drug leads . The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells was investigated .
  • Methods of Application : The peptides were synthesized and then tested using diverse web-based in silico tools to give a preliminary insight into pharmacological, toxic, drug-likeness, and target metrics .
  • Results : According to in silico predictions, cyclic tetrapeptides show a better pharmacokinetic and toxic profile to humans than CLA .

5. Application in Memory Improvement

  • Summary of Application : The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption .
  • Methods of Application : AFFP was identified following in vitro digestion and absorption of the peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) .
  • Results : Our findings suggest that AFFP emerges as a potential dietary intervention for the prevention of memory impairment disorders .

6. Application in Microbial Physiology

  • Summary of Application : Cyclo (Phe-Pro) (cFP), produced by the Vibrio species, passes through biological membranes by simple diffusion .
  • Methods of Application : The acting modes of this compound have recently been characterized at the molecular level .
  • Results : The method by which this compound passes across biological membranes remains obscure .

4. Application in Nanomedicine

  • Summary of Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods of Application : The production methods for this class of compounds, and the characterization, nanomorphologies, and application of their self-assembled nanostructures were discussed .
  • Results : The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .

5. Application in Anticancer Drug Leads

  • Summary of Application : Short peptides have great potential as safe and effective anticancer drug leads . The influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells was investigated .
  • Methods of Application : The peptides were synthesized and then tested using diverse web-based in silico tools to give a preliminary insight into pharmacological, toxic, drug-likeness, and target metrics .
  • Results : According to in silico predictions, cyclic tetrapeptides show a better pharmacokinetic and toxic profile to humans than CLA .

6. Application in Microbial Physiology

  • Summary of Application : Cyclo (Phe-Pro) (cFP), produced by the Vibrio species, passes through biological membranes by simple diffusion .
  • Methods of Application : The acting modes of this compound have recently been characterized at the molecular level .
  • Results : The method by which this compound passes across biological membranes remains obscure .

Safety And Hazards

Phe-Pro should be handled with caution. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of contact, immediately wash skin with soap and plenty of water. Consult a doctor if necessary .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJQNWXCSUVMA-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phe-Pro

CAS RN

7669-65-0
Record name L-Phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7669-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43,600
Citations
W Bode, I Mayr, U Baumann, R Huber, SR Stone… - The EMBO …, 1989 - embopress.org
… A stoichiometric complex formed between human athrombin and D-Phe-Pro-Arg … The exceptional specificity of D-Phe-Pro-Arg chloromethylketone can be explained by a …
Number of citations: 118 www.embopress.org
C Kettner, E Shaw - Thromb. Res.;(United States), 1979 - osti.gov
… Phe-Pro-ArgCH/sub 2/C1 and report some preliminary observations of its unusual effectiveness and selectivity in the inactivation of thrombin. D-Phe-Pro… of ZD-Phe-Pro-OH was coupled …
Number of citations: 431 www.osti.gov
KJ Chang, A Lillian, E Hazum, P Cuatrecasas… - Science, 1981 - science.org
… The pentapeptide fragment Tyr-Pro-Phe-Pro-Gly is 25 times less potent than morphiceptin. … showing that the tetrapeptide NH2-Tyr-Pro-Phe-ProCOOH is 60 times less potent. Des-Tyr3-…
Number of citations: 458 www.science.org
DK Park, KE Lee, CH Baek, IH Kim, JH Kwon… - Journal of …, 2006 - Am Soc Microbiol
… Cyclo(Phe-Pro) [(3s,9s)-hexahydro-3-(phenyl)-pyrrolo-(1,2-a)-pyrazine-1,4-dione] was … These data suggested that the chemical was cyclo(Phe-Pro) (Fig. 2D). Confirmation was …
Number of citations: 112 journals.asm.org
W Bode, D Turk, A Karshikov - Protein science, 1992 - Wiley Online Library
… The X-ray crystal structure of human α-thrombin was determined in its complex with the specific thrombin inhibitor d-Phe-Pro-Arg chloromethylketone (PPACK) using Patterson search …
Number of citations: 846 onlinelibrary.wiley.com
XR Bina, DL Taylor, A Vikram, VM Ante, JE Bina - MBio, 2013 - Am Soc Microbiol
… (Phe-Pro) inhibited virulence factor production. We have demonstrated that exogenous cyclo(Phe-Pro) … The cyclo(Phe-Pro)-dependent induction of leuO expression was found to be …
Number of citations: 69 journals.asm.org
MSL Lim, ER Johnston, CA Kettner - Journal of medicinal …, 1993 - ACS Publications
… -(D)Phe-Pro- portionof Ac-(D)Phe-Pro-boroArg-OH and similar molecules have secondary structurein solution. This structure is very similar to that of H-(D)Phe-ProArgCH2Cl bound in …
Number of citations: 48 pubs.acs.org
S Bajusz, E Szell, D Bagdy, E Barabas… - Journal of medicinal …, 1990 - ACS Publications
… No inactivation could be observed with Boc-D-Phe-Pro-Arg-H (GYKI-14451 ),8,9c but this … We report here on the anticoagulant properties of DPhe-Pro-Arg-H and itstransformation into …
Number of citations: 238 pubs.acs.org
W Limapichat, HA Lester, DA Dougherty - Journal of Biological Chemistry, 2010 - ASBMB
… In the present work, we have used a variety of tools to probe the Phe-Pro motif of the muscle-type nAChR, including unnatural amino acid mutagenesis, electrophysiology, and NMR …
Number of citations: 30 www.jbc.org
B Munoz, CZ Giam, CH Wong - Bioorganic & medicinal chemistry, 1994 - Elsevier
… utilizing a core isostere with replacement of the scissle bond for an ga-amino- ketone have resulted in the development of an α-keto-amide isosteric replacement of the Phe—Pro scissle …
Number of citations: 77 www.sciencedirect.com

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